molecular formula C16H19FN2O4 B1355157 Boc-5-fluoro-DL-tryptophan CAS No. 67337-05-7

Boc-5-fluoro-DL-tryptophan

Cat. No. B1355157
CAS RN: 67337-05-7
M. Wt: 322.33 g/mol
InChI Key: BSFODZRINGCUSL-UHFFFAOYSA-N
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Description

  • Molecular Weight : 322.33 g/mol

Scientific Research Applications

  • NMR and Crystal Structure Studies : 5-Fluoro-dl-tryptophan (5F-Trp) is employed as a probe to investigate the orientation and dynamics of biomacromolecules at the in situ level. Its crystal structure and NMR chemical shielding tensor provide valuable tools for monitoring protein alignment in oriented environments (Zhao, Devries, McDonald, & Sykes, 2007).

  • Protein Incorporation Studies : Fluorotryptophans, including 5-fluoro-DL-tryptophan, have been used to study their incorporation into bacterial protein, replacing tryptophan, to understand the growth and function of certain bacterial strains (Browne, Kenyon, & Hegeman, 1970).

  • Polymerization and Biocompatibility Studies : Research has focused on the polymerization of methacrylate monomers containing a chiral tryptophan moiety, including Boc-5-fluoro-DL-tryptophan, for creating biocompatible fluorescent polymers with potential applications in drug delivery (Roy, Acharya, Chatterji, & De, 2013).

  • Enzymatic Studies : Studies on tryptophanyl-tRNA synthetase from Bacillus subtilis have explored its ability to activate tryptophan and its analogues, including 5-fluoro-DL-tryptophan, thus providing insights into the selective recognition of tryptophan and its analogues (Xu et al., 1989).

  • Fluorescence Spectroscopy in Water Quality : Research has demonstrated the use of fluorescence spectroscopy, including the study of tryptophan-like materials, for assessing water quality and bioavailable organic material, which could extend to derivatives of tryptophan like Boc-5-fluoro-DL-tryptophan (Hudson et al., 2008).

  • Peptide Chemistry and Drug Delivery : Amphiphilic triblock copolymers synthesized using Nα-Boc-L-tryptophan, a compound similar to Boc-5-fluoro-DL-tryptophan, have been explored for potential drug delivery applications, indicating the relevance of such derivatives in pharmaceutical sciences (Voda, Magniez, Salim, Wong, & Guo, 2016).

Future Directions

: Santa Cruz Biotechnology: Boc-5-fluoro-DL-tryptophan : MilliporeSigma: Boc-5-Fluoro-DL-tryptophan : GoldBio: 5-Fluoro-DL-tryptophan

properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFODZRINGCUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-5-fluoro-DL-tryptophan

CAS RN

67337-05-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-5-fluorotryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67337-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NR Shine, TL James - Biochemistry, 1985 - ACS Publications
… The coupling of both Boc-5fluoro-DL-tryptophan and, subsequently, Boc-Lys(Cl-Z)-TBA (Peninsula Laboratories, 2113) was performed by means …
Number of citations: 16 pubs.acs.org
NR Shine - 1984 - escholarship.org
… The coupling of both Boc-5-fluoro-dl tryptophan (Fluka Chemical Corp., 47570) and subsequently, Boc-Lys(Cl Z).TBA (Peninsula, Labs., 2113) was performed by means of their symmetr …
Number of citations: 2 escholarship.org

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